Adrogolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Adrogolide hydrochloride can be synthesized through two related methods :
-
Reduction and Dehydration: : The reduction of 6,7-dimethoxy-1-tetralone with sodium borohydride in ethanol, followed by dehydration with p-toluenesulfonic acid in refluxing toluene, yields 6,7-dimethoxy-1,2-dihydronaphthalene. This compound is then nitrated with tetranitromethane and pyridine in acetone to produce 6,7-dimethoxy-3-nitro-1,2-dihydronaphthalene. The condensation of this product with N-tert-butyl-5-propylthiophene-2-carboxamide by means of butyllithium in tetrahydrofuran affords the trans racemic compound, which is reduced with zinc and hydrochloric acid to the corresponding amine. The reaction of this amine with 10% sulfuric acid in refluxing methanol gives a mixture of the decarboxylated compound and the cyclization compound. The enantiomeric separation by chiral chromatography yields the desired enantiomer, which is demethylated with boron tribromide in dichloromethane to the chiral diol, and finally acetylated with acetyl chloride in trifluoroacetic acid and treated with ethereal hydrochloric acid .
-
Condensation and Reduction: : The condensation of 6,7-dimethoxy-3-nitro-1,2-dihydronaphthalene with 5-allyl-N-tert-butylthiophene-2-carboxamide by means of butyllithium in tetrahydrofuran affords the trans racemic compound, which is then subjected to successive treatments with zinc and hydrochloric acid, hydrogenation with hydrogen over palladium on carbon, p-toluenesulfonic acid in refluxing toluene, and finally with borane in tetrahydrofuran to yield the desired tetracyclic racemic compound .
Chemical Reactions Analysis
Adrogolide hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions, such as those involving zinc and hydrochloric acid, are used in its synthesis.
Common reagents used in these reactions include sodium borohydride, p-toluenesulfonic acid, tetranitromethane, pyridine, butyllithium, zinc, hydrochloric acid, sulfuric acid, boron tribromide, acetyl chloride, and trifluoroacetic acid . The major products formed from these reactions include 6,7-dimethoxy-1,2-dihydronaphthalene, 6,7-dimethoxy-3-nitro-1,2-dihydronaphthalene, and the final chiral diol .
Scientific Research Applications
Adrogolide hydrochloride has several scientific research applications:
Mechanism of Action
Adrogolide hydrochloride is a prodrug that is rapidly converted in plasma to A-86929, a full agonist at dopamine D1 receptors . Dopamine D1 receptors are thought to play a role in mediating cognitive processes in the prefrontal cortex, particularly working memory . The activation of these receptors by A-86929 leads to improved motor function and reduced cocaine craving .
Comparison with Similar Compounds
Adrogolide hydrochloride is unique in its high selectivity for dopamine D1 receptors over D2 receptors . Similar compounds include:
Dihydrexidine: Another dopamine D1 receptor agonist used in research for neurodegenerative diseases.
SKF 38393: A catecholamine-based analogue that also targets dopamine D1 receptors.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Properties
CAS No. |
171752-56-0 |
---|---|
Molecular Formula |
C22H25NO4S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate |
InChI |
InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3/t18-,22+/m1/s1 |
InChI Key |
KTEBZVJGMARTOQ-GCJKJVERSA-N |
SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C |
Appearance |
Solid powder |
171752-56-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adrogolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.